carbonyl dichloride;2,6-dibromo-4-[9-(3,5-dibromo-4-hydroxyphenyl)fluoren-9-yl]phenol
Overview
Description
Carbonyl dichloride;2,6-dibromo-4-[9-(3,5-dibromo-4-hydroxyphenyl)fluoren-9-yl]phenol is a complex organic compound with the molecular formula C26H14Br4Cl2O3 and a molecular weight of 764.91 g/mol . This compound is known for its unique structure, which includes multiple bromine atoms and a fluorenyl group, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbonyl dichloride;2,6-dibromo-4-[9-(3,5-dibromo-4-hydroxyphenyl)fluoren-9-yl]phenol typically involves the reaction of carbonyl dichloride with 2,6-dibromo-4-[9-(3,5-dibromo-4-hydroxyphenyl)fluoren-9-yl]phenol under controlled conditions . The reaction is carried out in an inert atmosphere to prevent unwanted side reactions and to ensure the purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure consistency and purity. The process may include multiple purification steps such as recrystallization and chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Carbonyl dichloride;2,6-dibromo-4-[9-(3,5-dibromo-4-hydroxyphenyl)fluoren-9-yl]phenol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction may produce alcohols or hydrocarbons .
Scientific Research Applications
Carbonyl dichloride;2,6-dibromo-4-[9-(3,5-dibromo-4-hydroxyphenyl)fluoren-9-yl]phenol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of carbonyl dichloride;2,6-dibromo-4-[9-(3,5-dibromo-4-hydroxyphenyl)fluoren-9-yl]phenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymatic activity.
Interacting with Receptors: Modulating receptor function and signaling pathways.
Altering Cellular Processes: Affecting cellular metabolism, proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Carbonic dichloride, polymer with 4,4’- (9H-fluoren-9-ylidene)bis (2,6-dibromophenol): Shares a similar structure but differs in polymerization and specific functional groups.
4,4’- (1-methylethylidene)bis [2,6-dibromophenol]-poly [oxycarbonyloxy-1,4-phenylene (1-methylethylidene)-1,4-phenylene] copolymer: Another related compound with similar brominated phenol groups.
Uniqueness
Carbonyl dichloride;2,6-dibromo-4-[9-(3,5-dibromo-4-hydroxyphenyl)fluoren-9-yl]phenol is unique due to its specific combination of brominated phenol and fluorenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
carbonyl dichloride;2,6-dibromo-4-[9-(3,5-dibromo-4-hydroxyphenyl)fluoren-9-yl]phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H14Br4O2.CCl2O/c26-19-9-13(10-20(27)23(19)30)25(14-11-21(28)24(31)22(29)12-14)17-7-3-1-5-15(17)16-6-2-4-8-18(16)25;2-1(3)4/h1-12,30-31H; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILMRIGGGRHGOIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC(=C(C(=C4)Br)O)Br)C5=CC(=C(C(=C5)Br)O)Br.C(=O)(Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H14Br4Cl2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
163184-22-3 | |
Details | Compound: Carbonic dichloride, polymer with 4,4′-(9H-fluoren-9-ylidene)bis[2,6-dibromophenol] | |
Record name | Carbonic dichloride, polymer with 4,4′-(9H-fluoren-9-ylidene)bis[2,6-dibromophenol] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=163184-22-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID80936797 | |
Record name | Carbonyl dichloride--4,4'-(9H-fluorene-9,9-diyl)bis(2,6-dibromophenol) (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80936797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
764.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
163184-22-3 | |
Record name | Carbonic dichloride, polymer with 4,4'-(9H-fluoren-9-ylidene)bis(2,6-dibromophenol) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163184223 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carbonic dichloride, polymer with 4,4'-(9H-fluoren-9-ylidene)bis[2,6-dibromophenol] | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Carbonyl dichloride--4,4'-(9H-fluorene-9,9-diyl)bis(2,6-dibromophenol) (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80936797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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